BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Heptyl
Formate in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Heptyl formate

Cat. No.: B089460

For Researchers, Scientists, and Product Development Professionals

Introduction

Heptyl formate (n-heptyl methanoate) is a carboxylic acid ester recognized for its potent and
versatile flavor profile.[1][2] It is a synthetic flavoring agent characterized by a strong, fruity-
floral odor with undertones of orris and rose, and a sweet taste reminiscent of plum.[3][4] Its
aromatic qualities, often described as green, fatty, and apple-like, make it a valuable
component in the formulation of artificial fruit essences.[5][6] Naturally occurring in kumquat
peel oil and beer, heptyl formate is utilized by the food industry to impart or enhance specific
fruit notes in a variety of products.[3] This document provides detailed application notes, quality
control protocols, and analytical methodologies for the effective use of heptyl formate in food
systems.

Physicochemical and Regulatory Data

Accurate characterization is fundamental to the consistent application of any flavoring agent.
The properties of heptyl formate are well-documented, ensuring its proper handling, storage,
and use in formulations.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and regulatory
specifications for heptyl formate.
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Table 1: Physicochemical Properties of Heptyl Formate

Property Value Reference(s)

Molecular Formula CsH1602 [7]

Molecular Weight 144.21 g/mol [7]

CAS Number 112-23-2 [8]

Appearance Colorless to light yellow liquid [3114]

Boiling Point 177-178 °C [4]

Density 0.882 g/mL at 25 °C [4]

Refractive Index (n2°/D) 1.413 [4]

Flash Point 60 °C (140 °F) 9]
Insoluble in water; soluble in

Solubility ether and most organic [10]
solvents.

Table 2: Regulatory Status and Identification Numbers

Regulatory Body /

Identifier Status /| Number Reference(s)

FDA 21 CFR 172.515 [7]

FEMA Number 2552 [7]

FEMA GRAS™ GRAS Publication 3

JECFA Number 121 [7]
No safety concern at current

JECFA Evaluation levels of intake when used as [7]

a flavouring agent.

EU FLAVIS Number

09.021

CoE Number

77
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Applications in the Food Industry

Heptyl formate's distinct flavor profile makes it suitable for a wide range of applications,
particularly in confectionery and beverage sectors.

Flavor Profile Contribution

Heptyl formate delivers a powerful fruity note, which can be described as a combination of
green apple, plum, and pear with floral undertones.[3][6] It is rarely used as a standalone flavor
but excels as part of a complex flavor system to provide lift and authenticity to fruit profiles.

Table 3: Recommended Applications and Typical Use Levels

Application Typical Use Level
Food Category E | ( ) Reference(s)
xamples ppm

Carbonated soft
drinks, fruit juices,

Beverages ) 1-4 [3114]
flavored alcoholic

beverages

Hard candies,
Confectionery chewing gum, fruit- 1-4 [3][6]

flavored fillings

Pastry fillings, icings,
Baked Goods , 1-4 [31[4]
fruit-flavored cakes

) Ice cream, yogurt,
Dairy Products ) 1-4 [3]
flavored milk

Gelatins, puddings,
Desserts ) 1-4 [6]
fruit-flavored desserts

Stability and Storage

Heptyl formate is moderately stable.[3] As an ester, its primary degradation pathway in food
systems is hydrolysis, which breaks the molecule down into heptanol and formic acid.[11] This
reaction is accelerated by heat and non-neutral pH conditions (acidic or basic).

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b089460?utm_src=pdf-body
https://www.benchchem.com/product/b089460?utm_src=pdf-body
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Heptyl_Propionate_via_Fischer_Esterification.pdf
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7752809.htm
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Heptyl_Propionate_via_Fischer_Esterification.pdf
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7752809.htm
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Heptyl_Propionate_via_Fischer_Esterification.pdf
https://www.benchchem.com/product/b089460?utm_src=pdf-body
https://www.ctv-jve-journal.org/articles/ctv/pdf/2025/01/ctv20254001p10.pdf
https://www.cuiguai.cn/volatile-compounds-and-flavor-stability-protecting-your-products-taste-integrity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Storage: Store in cool, dry, well-ventilated areas away from heat and direct sunlight.[6] Use
of glass, tin-lined, or other inert containers is recommended.[3]

e Food Matrix Considerations: In aqueous systems, particularly those with a low pH (e.g.,
citrus beverages), the potential for hydrolysis over the product's shelf life should be
evaluated.
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Figure 1. Hydrolysis degradation pathway of heptyl formate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, quality control, and
application testing of heptyl formate.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes the laboratory-scale synthesis of heptyl formate from n-heptanol and
formic acid using an acid catalyst, a common method known as Fischer Esterification.[6]
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1. Combine Reactants
- h-Heptanol

- Formic Acid (excess)

- Sulfuric Acid (catalyst)

v

2. Heat to Reflux
(e.g., 2-4 hours)
Remove water via Dean-Stark trap

3. Cool Reaction Mixture
to Room Temperature

4. Neutralize & Wash
- Transfer to separatory funnel
- Wash with NaHCOs solution
- Wash with brine

5. Dry Organic Layer
(e.g., Anhydrous Na2S0a4)

6. Purify Product
- Filter drying agent
- Remove solvent (rotovap)
- Fractional distillation

Pure Heptyl Formate

Click to download full resolution via product page
Figure 2. Workflow for heptyl formate synthesis via Fischer Esterification.
Materials:
¢ n-Heptanol

e Formic Acid (=95%)
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e Concentrated Sulfuric Acid (H2S0Oa4)

» Toluene (or other suitable solvent for azeotropic water removal)
e Saturated Sodium Bicarbonate (NaHCOs3) solution

o Saturated Sodium Chloride (brine) solution

e Anhydrous Sodium Sulfate (NazSOa)

* Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory
funnel, rotary evaporator, distillation apparatus.

Methodology:

e Reaction Setup: In a round-bottom flask, combine n-heptanol, a molar excess of formic acid
(e.g., 1.5 to 2 equivalents), and toluene.

o Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid
(approx. 1-2% of the total reactant weight).

o Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to a steady
reflux. The toluene-water azeotrope will distill and collect in the trap, effectively removing
water and driving the reaction toward the product. Continue until water no longer collects in
the trap (typically 2-4 hours).

o Workup: Allow the mixture to cool to room temperature. Transfer it to a separatory funnel.

e Washing: Carefully wash the organic layer sequentially with water, saturated NaHCOs
solution (to neutralize the acid catalyst), and finally with brine. Check the aqueous layer with
pH paper to ensure neutralization is complete.

» Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na2SOa.

« Purification: Filter off the drying agent. Remove the toluene solvent using a rotary evaporator.
Purify the crude heptyl formate via fractional distillation under reduced pressure to obtain
the final, high-purity product.
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Protocol 2: Quality Control of Heptyl Formate

A robust quality control (QC) system is essential to ensure the identity, purity, and sensory
consistency of the flavoring agent.[12]
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Incoming Lot of
Heptyl Formate

1. Representative Sampling

v

2. Perform QC Tests

Identity & Purity (GC-MS) Physical Properties Sensory Evaluation
- Match to reference spectrum - Refractive Index - Olfactory check vs. standard
- Purity = 98% - Specific Gravity - Free of off-notes

3. Compare to Specifications

Approve for Use Reject and Quarantine Lot
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1. Sample Preparation
- Control (A)
- Test with Heptyl Formate (B)
- Prepare 6 combinations (AAB, ABA...)

v

2. Panelist Presentation
- Present 3 coded samples
- Randomize presentation order

3. Evaluation
- Panelist tastes samples L to R
- Identifies the ‘odd' sample

4. Data Collection
- Record total # of panelists
- Record # of correct identifications

5. Statistical Analysis
- Compare correct # to critical value
(from binomial table)

Correct > Critical Correct < Critical

Significant Difference No Significant Difference

(p < 0.05) (p = 0.05)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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